molecular formula C26H26N6O6 B574238 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline CAS No. 173929-82-3

2,9-Dibutyl-5-picrylamino-1,10-phenanthroline

Cat. No. B574238
CAS RN: 173929-82-3
M. Wt: 518.53
InChI Key: WNZOEBAPYXQPTN-UHFFFAOYSA-N
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Description

2,9-Dibutyl-5-picrylamino-1,10-phenanthroline (DBPAP) is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a phenanthroline derivative, a type of organic compound that is composed of two fused aromatic rings. DBPAP is used as a complexing agent, a ligand, and a redox reagent in various biochemical and physiological experiments. In

Scientific Research Applications

2,9-Dibutyl-5-picrylamino-1,10-phenanthroline has a wide range of applications in scientific research. It is used as a complexing agent in various biochemical and physiological experiments. It is also used as a ligand in coordination chemistry experiments. Additionally, 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline is used as a redox reagent in electrochemical experiments. It is also used in spectroscopic experiments as a reference compound to measure the absorbance of other compounds.

Mechanism of Action

2,9-Dibutyl-5-picrylamino-1,10-phenanthroline acts as a ligand in coordination chemistry experiments. It binds to metal ions, forming a complex that is stable in solution. The complex is then used as a reference compound in spectroscopic experiments. In electrochemical experiments, 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline acts as a redox reagent. It is oxidized and reduced in the presence of a metal ion, producing a stable complex that can be used as a reference compound.
Biochemical and Physiological Effects
2,9-Dibutyl-5-picrylamino-1,10-phenanthroline has no known direct biochemical or physiological effects. However, it can be used in experiments to measure the biochemical and physiological effects of other compounds. For example, 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline can be used to measure the absorbance of a compound in spectroscopic experiments. It can also be used to measure the electrochemical properties of a compound in electrochemical experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline in laboratory experiments is that it is relatively easy to synthesize and is stable in solution. Additionally, it can be used as a complexing agent, a ligand, and a redox reagent in various experiments. The main limitation of using 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline is that it is not suitable for measuring the biochemical or physiological effects of compounds.

Future Directions

There are a variety of potential future directions for 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline. One potential direction is to develop new methods for synthesizing 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline. Another potential direction is to explore the use of 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline in new types of experiments, such as in drug delivery systems. Additionally, more research could be done to explore the use of 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline as a complexing agent in coordination chemistry experiments. Finally, more research could be done to explore the use of 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline in electrochemical experiments.

Synthesis Methods

The synthesis of 2,9-Dibutyl-5-picrylamino-1,10-phenanthroline is relatively straightforward and can be completed in a few steps. The first step is to synthesize the phenanthroline derivative by reacting 2,9-dibutyl-1,10-phenanthroline with picrylamine. This is done by mixing the two compounds in a solution of dimethylformamide and heating the mixture to a temperature of 80°C. The reaction is then allowed to cool and the product is isolated and purified. The next step is to oxidize the phenanthroline derivative with a solution of hydrogen peroxide and sulfuric acid. This is done by heating the reaction mixture to a temperature of 80°C and allowing it to cool. The final product, 2,9-dibutyl-5-picrylamino-1,10-phenanthroline, is then isolated and purified.

properties

IUPAC Name

2,9-dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O6/c1-3-5-7-17-10-9-16-13-21(20-12-11-18(8-6-4-2)28-25(20)24(16)27-17)29-26-22(31(35)36)14-19(30(33)34)15-23(26)32(37)38/h9-15,29H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZOEBAPYXQPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693725
Record name 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173929-82-3
Record name 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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